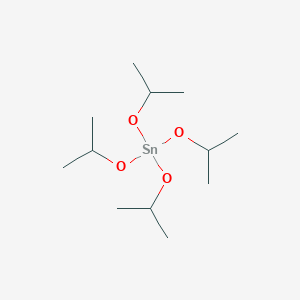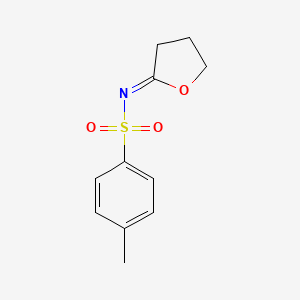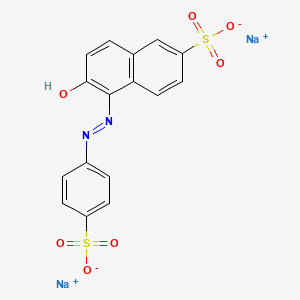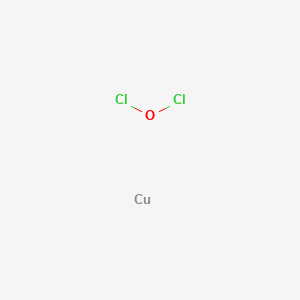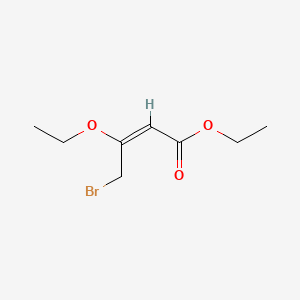
Ethyl 4-bromo-3-ethoxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of Ethyl 4-bromo-3-ethoxybut-2-enoate and related compounds often involves reactions that introduce or modify functional groups to achieve the desired structure. For example, the highly enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate provides insights into the synthesis of complex molecules with high enantiomeric excess, showcasing the potential methodologies applicable to similar compounds (Meng, Zhu, & Zhang, 2008).
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-3-ethoxybut-2-enoate can be elucidated through various spectroscopic methods. For instance, compounds with similar structural frameworks have been characterized, revealing details about their crystal structure and molecular conformation. The analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides valuable information on the molecular arrangement and bonding within the molecule, which can be applied to understand the structure of Ethyl 4-bromo-3-ethoxybut-2-enoate (Johnson et al., 2006).
Chemical Reactions and Properties
The reactivity of Ethyl 4-bromo-3-ethoxybut-2-enoate is influenced by its functional groups, allowing it to undergo various chemical transformations. Studies on related molecules, such as the reactions of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones, shed light on the types of reactions Ethyl 4-bromo-3-ethoxybut-2-enoate might participate in, including halogenation, cycloaddition, and nucleophilic substitution (Garg & Singh, 1970).
Applications De Recherche Scientifique
Efficient Synthesis Methods
Ethyl 4-bromo-3-ethoxybut-2-enoate serves as a starting material or intermediate in the synthesis of complex molecules. For instance, it has been used in the efficient synthesis of racemic 4-Hydroxy-2-oxo-1-pyrrolidineacetamide (Oxiracetam), highlighting its value in generating compounds with potential pharmacological applications (Laffan et al., 1992). Additionally, its derivatives participate in reactions leading to structurally diverse molecules, such as the synthesis of 5,6-dihydro-6,6-disubstituted pyran-2-ones, showcasing the compound's versatility in organic synthesis (Jie Liu et al., 2006).
Crystal Packing and Interactions
In the realm of crystal engineering, derivatives of Ethyl 4-bromo-3-ethoxybut-2-enoate demonstrate unique interactions that influence crystal packing. For example, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates exhibit rare N⋯π and O⋯π interactions, contributing to the understanding of non-covalent interactions in solid-state chemistry (Zhenfeng Zhang et al., 2011).
Electrochemical Reduction
The electrochemical behavior of Ethyl 4-bromo-3-ethoxybut-2-enoate derivatives has been studied, revealing insights into the reductive cleavage of carbon–bromine bonds. This research sheds light on the electrochemical reduction mechanisms and the formation of products with potential as intermediates in organic synthesis (A. Esteves et al., 2003).
Enantioselective Catalysis
The compound and its derivatives have been used in enantioselective catalysis, highlighting its role in the synthesis of chiral molecules. For instance, ethyl (R)-4-bromo-3-hydroxybutanoate was synthesized with high enantioselectivity using Candida antarctica lipase B, showcasing the potential for producing optically pure compounds critical in medicinal chemistry (Jung Yun Lim et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (E)-4-bromo-3-ethoxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYMWILFRUUBCX-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)OCC)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)OCC)/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-ethoxybut-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)
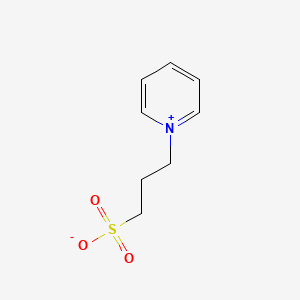
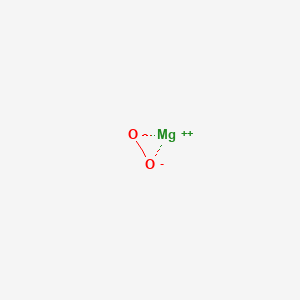
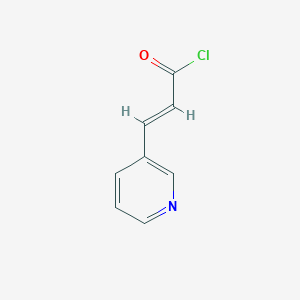
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
